molecular formula C7H5Cl2NO B8633352 3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE

3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE

Cat. No.: B8633352
M. Wt: 190.02 g/mol
InChI Key: WQWDKLMCIBTGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-hydroxybenzimidoyl chloride (Molecular Formula: C7H5Cl2NO, Molecular Weight: 190.02 g/mol) is a chlorinated benzimidoyl derivative characterized by a hydroxylamine group (-NHOH) attached to the imidoyl carbon and a chlorine substituent at the 3-position of its aromatic ring . This compound serves as a versatile and critical building block in organic synthesis and materials science research. Its primary research value lies in its role as a precursor for reactive intermediates, particularly nitrile oxides, which readily undergo 1,3-dipolar cycloaddition reactions with alkenes and alkynes to form valuable five-membered heterocycles such as isoxazolines and isoxazoles . These scaffolds are of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials. The mechanism of action involves the formation of a nitrile oxide intermediate, which acts as a 1,3-dipole. This highly reactive species targets dipolarophiles like carbon-carbon double or triple bonds, leading to the construction of the isoxazoline or isoxazole ring systems in a single step . Common synthetic routes to this reagent involve the chlorination of benzohydroximoyl chloride using agents like thionyl chloride . This product is intended for research applications only and is strictly not for diagnostic or therapeutic uses in humans or animals .

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

3-chloro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H

InChI Key

WQWDKLMCIBTGKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=NO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE can be synthesized through the chlorination of benzohydroximoyl chloride. One common method involves the reaction of benzohydroximoyl chloride with thionyl chloride in the presence of a solvent like carbon tetrachloride . The reaction typically proceeds under reflux conditions, yielding the desired product.

Another method involves the use of acidic silica gel and Oxone in a solvent-free medium. This method selectively chlorinates aldoximes to produce hydroximoyl chlorides with high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of solvent-free methods is also explored to reduce environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used for chlorination reactions.

    Oxone and Acidic Silica Gel: Used in solvent-free chlorination.

    Alkenes and Alkynes: React with nitrile oxides to form cycloaddition products.

Major Products

    Isoxazolines and Isoxazoles: Formed through cycloaddition reactions with nitrile oxides.

    Substituted Hydroximoyl Chlorides: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE involves its reactivity as a hydroximoyl chloride. It can form reactive intermediates like nitrile oxides, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Functional Groups Reference
3-Chloro-N-hydroxybenzimidoyl chloride Likely C₇H₄Cl₂N₂O₂ ~211.02 (estimated) 3-Cl, N-hydroxyimidoyl chloride Acyl chloride, Imidoyl chloride N/A
N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride C₈H₅ClF₃NO 223.58 4-CF₃, N-hydroxyimidoyl chloride Acyl chloride, Imidoyl chloride
3-Dimethylaminobenzoyl chloride hydrochloride C₉H₁₁Cl₂NO 220.09 3-N(CH₃)₂, benzoyl chloride Acyl chloride, Tertiary amine
3-Methylbenzimidamide hydrochloride C₈H₁₁ClN₂ 170.64 3-CH₃, benzimidamide Amidine, Hydrochloride salt

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-Cl substituent in the target compound is moderately electron-withdrawing, while the 4-CF₃ group in is strongly electron-withdrawing. This difference influences reactivity in nucleophilic substitution or coupling reactions.
  • Functional Group Diversity : Unlike benzimidamides (e.g., 3-Methylbenzimidamide hydrochloride ), the target compound contains reactive acyl/imidoyl chloride groups, making it more electrophilic and prone to hydrolysis.

Target Compound Insights :

  • The 3-Cl substituent balances reactivity and stability, making it suitable for controlled nucleophilic substitutions (e.g., with amines or thiols).
  • Likely applications parallel those of and , such as synthesizing chlorinated pharmaceuticals or cross-linked polymers.

Stability and Handling

  • Hydrolysis Sensitivity: Acyl/imidoyl chlorides (target compound, ) are moisture-sensitive, requiring anhydrous storage. The N-hydroxy group in the target compound may increase susceptibility to oxidation compared to non-hydroxylated analogs.
  • Safety Precautions :
    • Similar to 3-Chlorobenzaldehyde , direct skin/eye contact must be avoided due to irritancy. Hydrochloride salts (e.g., ) may require additional handling for dust control.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-chloro-N-hydroxybenzimidoyl chloride, and how can reaction conditions be optimized for purity?

  • Methodological Answer : Synthesis typically involves chlorination of benzohydroximoyl precursors. A solvent-free approach using acidic silica gel and Oxone enables selective chlorination, minimizing by-products. For purification, column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended. Reaction monitoring via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and FTIR (to track C=N and Cl stretching bands) ensures progress. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of precursor to chlorinating agent) and controlled reflux temperatures (60–80°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and the hydroxyimino group (δ 10.2 ppm). ¹³C signals for C-Cl appear at ~125–135 ppm.
  • FTIR : Key peaks include N–O stretch (~930 cm⁻¹), C=N (~1640 cm⁻¹), and C–Cl (~750 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 208. Confirm fragmentation patterns (e.g., loss of Cl⁻ at m/z 173). Cross-validate with elemental analysis (C: 40.2%, H: 2.4%, N: 6.7%) .

Q. How does this compound participate in cycloaddition reactions, and what intermediates form?

  • Methodological Answer : The hydroxyimino chloride group generates nitrile oxides (R–C≡N⁺–O⁻) under mild bases (e.g., Et₃N). These intermediates undergo 1,3-dipolar cycloaddition with alkynes to form isoxazoles. Monitor reaction kinetics using UV-Vis (λmax ~300 nm for nitrile oxide). Optimize solvent polarity (acetonitrile > THF) to stabilize dipoles. Post-reaction, isolate products via flash chromatography and confirm regiochemistry via NOESY .

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